4-[(2-Chlorobenzyl)thio]-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine
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Overview
Description
4-[(2-Chlorobenzyl)thio]-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C21H18ClN3S and its molecular weight is 379.91. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
- Compounds related to pyrazolo[1,5-a]pyrazine, like pyrazolo[3,4-d]pyrazoles and pyrazolo[1,5-a]pyrimidines, have been synthesized and investigated for their biological activities. These compounds are noted for their significant inhibitory efficiency against gram-positive and gram-negative bacteria, showcasing their potential in antimicrobial applications (Zaki, Sayed, & Elroby, 2016).
- Another study focused on the synthesis of 6-arylsubstituted pyrazolo[1,5-a] pyrimidine derivatives, highlighting the compound's structural and chemical properties, which may be relevant for further medical applications (Xu Li-feng, 2011).
Antibacterial Applications
- Further research into derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, closely related to pyrazolo[1,5-a]pyrazine, demonstrated antibacterial activities against both Gram-positive and Gram-negative bacteria. This suggests potential pharmaceutical applications for related pyrazolo[1,5-a]pyrazine compounds (Bildirici, Şener, & Tozlu, 2007).
Anticancer Activity
- Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives study has indicated that similar compounds, specifically 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-ones and their derivatives, revealed notable antitumor activity on the MCF-7 human breast adenocarcinoma cell line. This suggests a potential avenue for cancer treatment research involving pyrazolo[1,5-a]pyrazine compounds (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
Photosynthetic Electron Transport Inhibition
- A study on pyrazole derivatives, including pyrazolo[3,4-d][1,3]thiazine-4-one and pyrazolo[3,4-d][1,3]thiazine-4-thione derivatives, explored their potential as inhibitors of photosynthetic electron transport. This research provides insights into the agricultural applications of pyrazolo[1,5-a]pyrazine derivatives, particularly as herbicides (Vicentini, Guccione, Giurato, Ciaccio, Mares, & Forlani, 2005).
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit strong anti-helicobacter pylori activity .
Mode of Action
It’s worth noting that compounds with similar structures have been evaluated for their anti-helicobacter pylori activity . The mechanism of action of these compounds could involve interactions with specific targets in the bacterium, leading to inhibition of its growth.
Biochemical Pathways
Given its potential anti-helicobacter pylori activity, it may interfere with essential biochemical pathways in the bacterium, leading to its inhibition .
Result of Action
Based on its potential anti-helicobacter pylori activity, it can be inferred that the compound may lead to the inhibition of the bacterium’s growth .
Properties
IUPAC Name |
4-[(2-chlorophenyl)methylsulfanyl]-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3S/c1-14-7-8-15(2)17(11-14)19-12-20-21(23-9-10-25(20)24-19)26-13-16-5-3-4-6-18(16)22/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBHQJUKJDJBNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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